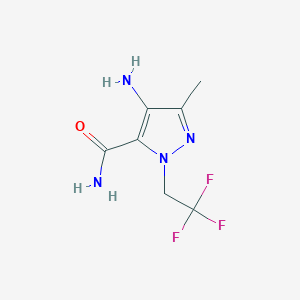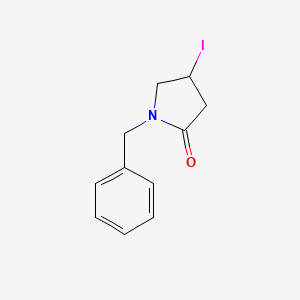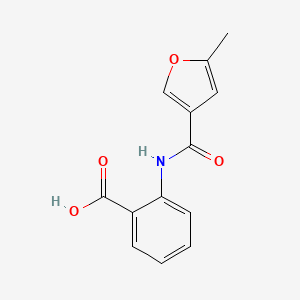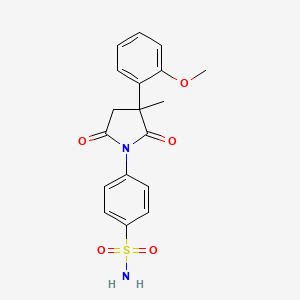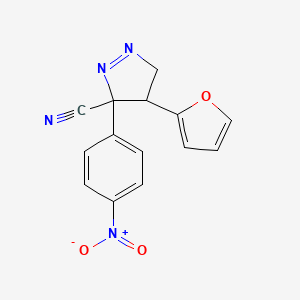
4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with malononitrile under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Dantrolene: A muscle relaxant with a similar nitrophenyl-furan structure.
Hydantoin derivatives: Compounds with a similar pyrazole ring structure. 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile is unique due to the combination of its furan, nitrophenyl, and pyrazole moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67449-85-8 |
|---|---|
Molekularformel |
C14H10N4O3 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
4-(furan-2-yl)-5-(4-nitrophenyl)-3,4-dihydropyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10N4O3/c15-9-14(10-3-5-11(6-4-10)18(19)20)12(8-16-17-14)13-2-1-7-21-13/h1-7,12H,8H2 |
InChI-Schlüssel |
QISKNSDVPAZBFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N=N1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
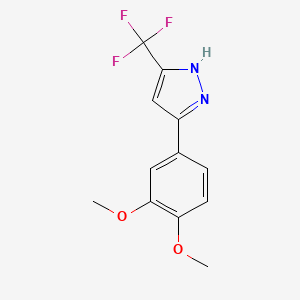
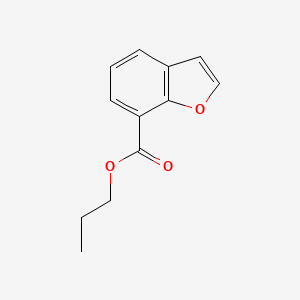
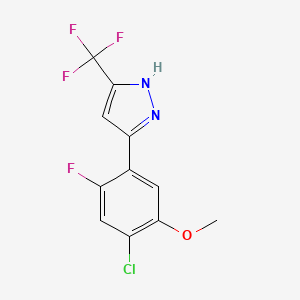


![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
